molecular formula C19H18N2O2 B2923779 4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952812-48-5

4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2923779
CAS RN: 952812-48-5
M. Wt: 306.365
InChI Key: FPEJWHOERMTWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an amidobenzoic acid obtained by formal condensation of the carboxy group of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)benzoic acid with the anilino group of 4-aminobenzoic acid . It is a selective RARα agonist .


Synthesis Analysis

The synthesis of this compound involves the formal condensation of the carboxy group of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)benzoic acid with the anilino group of 4-aminobenzoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C22H25NO3 . Its average mass is 351.43880 and its monoisotopic mass is 351.18344 .

Scientific Research Applications

Directed Benzylic Oxygenation

Directed, DDQ-promoted benzylic oxygenations of tetrahydronaphthalenes have been explored to understand the positional preferences for para benzylic oxygenation. This research provides insights into the directing influence of aromatic substituents on the oxygenation process, which is crucial for designing synthetic pathways involving tetrahydronaphthalene derivatives (Ramdayal, Kiemle, & Lalonde, 1999).

Kinetic Studies on Rearrangements

Kinetic studies on the rearrangement of Diels–Alder adducts of activated benzoquinones with (E)-1-trimethylsiloxybuta-1,3-diene have been conducted to understand the reaction mechanisms involving tetrahydronaphthalene derivatives. Such studies offer valuable information on the effects of solvent composition, temperature, and substituent nature on the rearrangement processes (Santos, Robert, & Valderrama, 1993).

Acyl Migrations

Research into acyl migrations in Diels–Alder adducts of acyl-1,4-benzoquinones has led to the development of synthetic methodologies for producing 1,4-dihydroxy-compounds and diacetoxy derivatives from tetrahydronaphthalene-based quinones. These findings contribute to the synthetic versatility of tetrahydronaphthalene and its derivatives in organic chemistry (Ahmad et al., 1981).

Base-catalysed Alkylation

The base-catalysed alkylation of 2,7-naphthalenediol with glyoxal resulting in structurally intriguing products showcases the synthetic potential of tetrahydronaphthalene derivatives. Understanding the stereochemistry of these reactions is vital for the development of novel organic compounds (Fan et al., 1998).

Synthesis of Aromatic Polyesters and Polyamides

The alternating copolymerizations of 1,4‐dicarbonyl‐1,4‐dihydronaphthalene with benzoquinones and benzoquinone diimines for synthesizing aromatic polyesters and polyamides demonstrate the utility of tetrahydronaphthalene derivatives in polymer science. Such research offers insights into the creation of materials with novel properties (Itoh et al., 1998).

properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18-12-21(17-8-4-3-7-16(17)20-18)19(23)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEJWHOERMTWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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